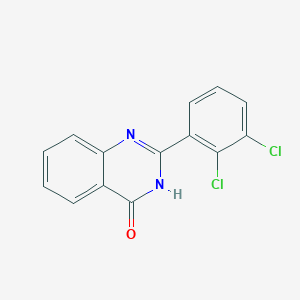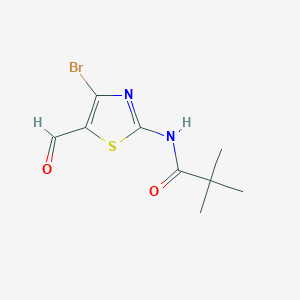
4'-Isocyanato-5'-nitrobenzo-15-crown-5
Übersicht
Beschreibung
4’-Isocyanato-5’-nitrobenzo-15-crown-5 is an organic compound with the chemical formula C15H19N2O8. It is a derivative of benzo-15-crown-5, a type of crown ether known for its ability to form stable complexes with various cations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Isocyanato-5’-nitrobenzo-15-crown-5 typically involves the nitration of benzo-15-crown-5 followed by the introduction of an isocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with phosgene or a similar reagent to introduce the isocyanate group .
Industrial Production Methods
Industrial production of 4’-Isocyanato-5’-nitrobenzo-15-crown-5 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Isocyanato-5’-nitrobenzo-15-crown-5 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Addition: The isocyanate group can also undergo addition reactions with alcohols to form carbamates.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Amines, alcohols.
Catalysts: Palladium on carbon for reduction reactions.
Major Products Formed
Reduction: 4’-Amino-5’-nitrobenzo-15-crown-5.
Substitution: Urea derivatives.
Addition: Carbamates.
Wissenschaftliche Forschungsanwendungen
4’-Isocyanato-5’-nitrobenzo-15-crown-5 has several applications in scientific research:
Biology: Employed in the study of ion transport and complexation due to its crown ether structure.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4’-Isocyanato-5’-nitrobenzo-15-crown-5 involves its ability to form stable complexes with cations due to the crown ether structure. The isocyanate group can react with nucleophiles, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Nitrobenzo-15-crown-5: Lacks the isocyanate group but shares the crown ether structure and nitro group.
Benzo-15-crown-5: The parent compound without the nitro and isocyanate groups.
4’-Amino-5’-nitrobenzo-15-crown-5: A reduction product of 4’-Isocyanato-5’-nitrobenzo-15-crown-5.
Uniqueness
4’-Isocyanato-5’-nitrobenzo-15-crown-5 is unique due to the presence of both isocyanate and nitro groups, which enhance its reactivity and expand its range of applications compared to similar compounds .
Eigenschaften
IUPAC Name |
17-isocyanato-18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8/c18-11-16-12-9-14-15(10-13(12)17(19)20)25-8-6-23-4-2-21-1-3-22-5-7-24-14/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEGVPFBHOQNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C(=C2)N=C=O)[N+](=O)[O-])OCCOCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3287121.png)

![3-(3,4-dimethoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B3287135.png)








